molecular formula C3H5BF3K B1421479 Potassium trans-1-propenyltrifluoroborate CAS No. 804565-39-7

Potassium trans-1-propenyltrifluoroborate

Cat. No.: B1421479
CAS No.: 804565-39-7
M. Wt: 147.98 g/mol
InChI Key: RLDWVFWDURMTAV-SQQVDAMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium trans-1-propenyltrifluoroborate (CAS 804565-39-7) is a stable, crystalline organoboron reagent with the molecular formula C3H5BF3K. Its core value lies in its application as a key coupling partner in transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, where it is used to install the trans-1-propenyl group for the construction of complex alkenes and styrenes . The (E)- or trans-configuration of the propenyl chain is critical for achieving high stereoselectivity in synthetic pathways, making this reagent invaluable for producing defined molecular architectures . The trifluoroborate (BF3K) moiety significantly enhances the compound's stability and handling properties compared to boronic acids, offering improved shelf life and solubility in both aqueous and organic media . This stability facilitates its use in multistep synthetic routes and industrial applications. In research, it is particularly useful in medicinal chemistry for the synthesis of pharmaceutical intermediates and for introducing propenyl motifs into bioactive molecules . The compound is rigorously tested to ensure high purity and performance, providing reproducible results in catalytic transformations. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

potassium;trifluoro-[(E)-prop-1-enyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWVFWDURMTAV-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804565-39-7
Record name 804565-39-7
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Preparation Methods

Synthesis via Reaction of Corresponding Boronic Acid Derivatives with Potassium Hydrogen Fluoride

Method Overview:
The most common approach involves the conversion of alkenylboronic acids or boronate esters into trifluoroborate salts by reaction with potassium hydrogen fluoride (KHF2). This method is favored for its simplicity, high efficiency, and stereochemical retention.

Procedure:

  • The alkenylboronic acid or ester is dissolved in a suitable solvent, typically methanol or water.
  • Potassium hydrogen fluoride (KHF2) is added in excess.
  • The mixture is stirred at room temperature or slightly elevated temperatures (around 50°C) for several hours.
  • The resulting trifluoroborate salt precipitates out and can be isolated by filtration, washed, and dried.

Research Findings:

  • Molander et al. demonstrated the synthesis of various potassium alkenyltrifluoroborates, including trans-1-propenyl derivatives, with yields exceeding 80% under optimized conditions.
  • The stereochemistry of the alkene (trans vs. cis) is generally retained during this process, as confirmed by NMR analysis.
Parameter Details
Starting Material Alkenylboronic acid or ester
Reagent Potassium hydrogen fluoride (KHF2)
Solvent Methanol, Water, or Mixture
Temperature Room temperature to 50°C
Reaction Time 4–12 hours
Yield >80%

Direct Conversion from Alkenylboronates Using Fluoride Sources

Method Overview:
An alternative involves the direct fluorination of alkenylboronates using fluoride sources like Tetra-n-butylammonium fluoride (TBAF), followed by stabilization as trifluoroborates.

Procedure:

  • The boronate ester is treated with TBAF in anhydrous conditions.
  • The mixture is stirred at ambient temperature for several hours.
  • The resultant intermediate is then treated with potassium salts to form the trifluoroborate.

Research Findings:

  • This method allows for selective formation of the trans-alkenyltrifluoroborate, with stereochemistry confirmed via NMR spectroscopy.
  • It is particularly useful for sensitive substrates that require milder conditions.
Parameter Details
Starting Material Alkenylboronate ester
Reagent TBAF or similar fluoride source
Solvent Anhydrous THF or DMSO
Temperature Room temperature
Reaction Time 6–24 hours
Yield 70–85%

Stereochemical Considerations and Purification

The synthesis methods preserve the stereochemistry of the alkene, especially when using mild conditions and appropriate reagents. Purification typically involves recrystallization or chromatography, with NMR spectroscopy (¹H, ¹⁹F, and ¹¹B) used to confirm the structure and stereochemistry.

Summary of Research Data

Method Reagents Conditions Yield (%) Notes
Boronic acid + KHF2 Alkenylboronic acid + KHF2 Room temp, 4–12 hrs >80 Stereochemistry retained
Boronate ester + TBAF Alkenylboronate ester + TBAF Room temp, 6–24 hrs 70–85 Suitable for sensitive substrates

Notes on Scale-Up and Practical Considerations

  • The synthesis is scalable, with reports demonstrating successful preparation on multi-gram scales without significant loss of yield or stereochemical purity.
  • Handling of fluoride reagents requires caution due to their corrosive nature.
  • Purity and stereochemistry should be verified via NMR and, if necessary, chiral chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium trans-1-propenyltrifluoroborate primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with various halides to form carbon-carbon bonds. It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

    Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reactions are usually carried out in organic solvents like THF or dimethylformamide (DMF).

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution Reactions: Can involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds. Oxidation reactions typically yield alcohols or ketones, while substitution reactions can produce a variety of substituted organic compounds.

Scientific Research Applications

Scientific Research Applications

Potassium trans-1-propenyltrifluoroborate has several significant applications across various domains:

Organic Synthesis

  • Cross-Coupling Reactions: It is predominantly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Versatile Building Block: The allyl functional group in this compound serves as a reactive site for coupling with various electrophiles, allowing the introduction of a three-carbon chain into target molecules.

Medicinal Chemistry

  • Drug Development: The compound is involved in synthesizing drug candidates and therapeutic agents. Its ability to form stable intermediates makes it valuable in developing new pharmaceuticals .
  • Biological Activity: Research indicates that this compound can release hydrogen sulfide upon reaction with thiols or other nucleophiles. Hydrogen sulfide is known for its vasodilatory effects and cytoprotective properties, which could have implications in treating cardiovascular diseases .

Industrial Applications

  • Fine Chemicals Production: The compound is utilized in producing fine chemicals and materials with specific properties, making it essential for various industrial applications.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in practical applications:

Case Study 1: Cross-Coupling Reaction Efficiency

A study demonstrated that this compound could effectively couple with 4-chloro(N-Boc)aniline using a palladium catalyst, achieving an 88% yield of the desired product. This exemplifies its utility in synthesizing complex amines .

Case Study 2: Biological Mechanisms

Research has shown that this compound can enhance endothelial cell growth by upregulating vascular endothelial growth factor (VEGF), contributing to angiogenesis and tissue regeneration. This property underscores its potential therapeutic applications .

Mechanism of Action

The mechanism by which potassium trans-1-propenyltrifluoroborate exerts its effects is primarily through its role as a nucleophile in cross-coupling reactions. The compound donates its propenyl group to form new carbon-carbon bonds, facilitated by the presence of a palladium catalyst. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in various synthetic processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares potassium trans-1-propenyltrifluoroborate with structurally related organotrifluoroborates:

Compound Name Molecular Formula Substituent/Functional Group Molecular Weight CAS Number Key Applications/Reactivity
This compound C₃H₅BF₃K trans-Propenyl 147.98 804565-39-7 Cross-coupling, drug intermediates
Potassium vinyltrifluoroborate C₂H₃BF₃K Vinyl 135.95 137635-16-2 Suzuki couplings, synthesis of alkenes
Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate C₆H₁₀BBrF₃K Bromo-substituted hexenyl 268.95 1230063-53-2 Halogenated alkene synthesis, functionalized building blocks
Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate C₇H₁₄BF₃KNO Pyrrolidinyl-ethoxymethyl 235.10 1430082-96-4 Bioactive molecule synthesis, solubility in polar solvents
Potassium trifluoro(prop-1-en-2-yl)borate (isopropenyl) C₃H₅BF₃K Isopropenyl (cis-configuration) 147.98 Not provided Stereoselective synthesis, divergent reactivity compared to trans isomer

Reactivity in Cross-Coupling Reactions

  • Steric and Electronic Effects: The trans-propenyl group in this compound provides distinct stereochemical control in cross-couplings, enabling access to trans-alkene products . In contrast, potassium vinyltrifluoroborate yields monosubstituted alkenes without stereochemical complexity .
  • Functional Group Tolerance : Brominated analogs (e.g., the Z-bromohexenyl derivative) participate in sequential coupling-halogenation reactions, enabling modular synthesis . Pyrrolidinyl-substituted trifluoroborates exhibit enhanced solubility in polar solvents, facilitating reactions in aqueous media .
  • Deprotection and Stability : this compound is stable under basic conditions but undergoes smooth deprotection with sulfur at high temperatures, as seen in ADT-NH₂ synthesis . In contrast, alkoxymethyltrifluoroborates (e.g., ethoxymethyl derivatives) require Soxhlet extraction for purification due to low organic solubility .

Biological Activity

Potassium trans-1-propenyltrifluoroborate (K-trans-1-PFT) is a boron-containing compound that has garnered attention in various fields of chemical and biological research. This article reviews its biological activity, mechanisms of action, and potential applications, supported by case studies and research findings.

  • Molecular Formula : C₄H₆BF₃K
  • Molecular Weight : 147.98 g/mol
  • Purity : 97% .

K-trans-1-PFT is primarily used in organic synthesis, particularly in cross-coupling reactions, where it serves as a versatile building block for more complex molecules .

The biological activity of K-trans-1-PFT is largely attributed to its ability to release hydrogen sulfide (H₂S) upon reaction with thiols or other nucleophiles. H₂S is recognized for its signaling roles in various physiological processes, including:

  • Vasodilation : H₂S promotes the relaxation of blood vessels, which can lower blood pressure and improve blood flow.
  • Cytoprotection : It has been shown to protect cells from oxidative stress and apoptosis.
  • Angiogenesis : H₂S enhances endothelial cell growth through upregulation of vascular endothelial growth factor (VEGF), contributing to wound healing and tissue regeneration .

Antimicrobial Properties

Recent studies indicate that K-trans-1-PFT may exhibit antimicrobial properties. For instance, it has been used as a precursor for synthesizing compounds that demonstrate significant antibacterial activity against various pathogens. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity and Anticancer Activity

K-trans-1-PFT has been evaluated for its potential anticancer effects. In vitro studies have shown that derivatives synthesized from K-trans-1-PFT can induce apoptosis in cancer cell lines. For example, compounds derived from K-trans-1-PFT were tested against human lung cancer cells, exhibiting IC₅₀ values ranging from 5 to 20 μM, indicating moderate cytotoxicity .

Case Studies

  • H₂S Release and Inflammation :
    A study demonstrated that K-trans-1-PFT could modulate inflammatory responses by releasing H₂S during endotoxemia models. This release was associated with reduced inflammation and organ injury, suggesting a potential therapeutic role in managing septic shock .
  • Wound Healing :
    Another investigation highlighted the role of H₂S in enhancing angiogenesis post-ischemic stroke. Topical application of H₂S donors derived from K-trans-1-PFT significantly improved wound healing in animal models by stimulating endothelial cell proliferation .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeDescriptionIC₅₀ Values (μM)Reference
AntimicrobialInhibitory effects against bacterial strainsVaries
CytotoxicityInduces apoptosis in cancer cell lines5 - 20
VasodilationPromotes relaxation of blood vesselsN/A
AngiogenesisEnhances endothelial cell growthN/A

Q & A

Q. What are the primary applications of Potassium trans-1-propenyltrifluoroborate in synthetic chemistry?

this compound is widely used as a coupling partner in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds in complex organic molecules. For example, it serves as a substrate in reactions with 2-(chloromethyl)-2,1-borazaronaphthalene to synthesize allylated borazaronaphthalenes under palladium catalysis . Additionally, it is a key intermediate in the synthesis of ampelopsin derivatives and drug delivery systems like ADT-NH2 (a hydrogen sulfide-releasing moiety) .

Q. What standard synthetic methods are employed to prepare this compound?

A common approach involves transmetalation from organolithium or Grignard reagents to boron trifluoride etherates, followed by potassium salt precipitation. For example, analogous trifluoroborates are synthesized via reaction of organolithium intermediates with triisopropyl borate and subsequent treatment with KHF₂ . Optimization includes controlling reaction temperature (-78°C to room temperature) and stoichiometry to minimize side reactions like protonolysis .

Q. How is this compound characterized in research settings?

Standard characterization includes ¹H/¹³C NMR to confirm alkene geometry and boron-bound protons, FAB-MS or ESI-MS for molecular ion verification, and melting point analysis (81–85°C for this compound). SMILES strings ([K+].C\C=C$$B-](F)(F)F) and InChI keys provide structural validation via computational tools .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?

The trans-configuration of the propenyl group enhances steric accessibility for oxidative addition to palladium(0) catalysts, improving coupling efficiency. Studies on analogous alkenyltrifluoroborates show that trans-isomers exhibit higher yields (e.g., 80–95%) compared to cis-isomers (50–60%) due to reduced steric hindrance during catalyst coordination . Computational modeling (DFT) can further elucidate transition-state geometries .

Q. What strategies mitigate competing β-hydride elimination in palladium-catalyzed reactions with alkenyltrifluoroborates?

β-Hydride elimination, which leads to undesired alkene byproducts, is minimized by:

  • Using bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd intermediate.
  • Optimizing reaction temperature (≤80°C) and base strength (e.g., Cs₂CO₃ vs. K₃PO₄).
  • Ensuring anhydrous conditions to prevent hydrolysis of the trifluoroborate .

Q. How can discrepancies in reported reaction yields for trifluoroborate couplings be resolved?

Contradictions in literature data (e.g., 70% vs. 90% yields) often arise from differences in:

  • Catalyst pre-activation (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).
  • Solvent polarity (THF vs. dioxane).
  • Substrate purity (≥97% assayed via HPLC). Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, degassed solvents) are critical .

Q. What advanced analytical techniques validate the stability of this compound under reaction conditions?

  • In-situ ¹⁹F NMR monitors boron-fluorine bond integrity during reactions.
  • X-ray crystallography confirms solid-state structure and potential decomposition products.
  • TGA/DSC analyzes thermal stability (decomposition onset ~150°C for similar compounds) .

Methodological Considerations

Q. What experimental design principles apply to optimizing cross-coupling reactions with this reagent?

  • Design of Experiments (DoE): Vary catalyst loading (1–5 mol%), ligand ratios (1:1 to 1:3 Pd:ligand), and solvent systems (THF/H₂O vs. toluene/H₂O) to identify Pareto-optimal conditions.
  • Kinetic profiling: Quench aliquots at intervals (0.5–24 hrs) for GC-MS or LC-MS analysis to track reaction progression .

Q. How are computational methods used to predict reactivity trends for trifluoroborate reagents?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for oxidative addition and transmetalation steps. Parameters like Fukui indices predict nucleophilic/electrophilic sites, while NBO analysis evaluates charge distribution on boron and alkene moieties .

Data Interpretation Challenges

Q. How should researchers address contradictory data on trifluoroborate solubility in polar aprotic solvents?

Discrepancies in solubility (e.g., DMSO vs. DMF) require rigorous solvent screening (via UV-Vis spectroscopy) and moisture control (Karl Fischer titration). For example, hygroscopic solvents like DMF may artificially reduce solubility due to water absorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium trans-1-propenyltrifluoroborate
Reactant of Route 2
Potassium trans-1-propenyltrifluoroborate

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